molecular formula C13H8Cl2FNO5S B13344891 Benzenesulfonylfluoride, 2-chloro-6-[(2-chloro-4-nitrophenoxy)methyl]- CAS No. 30937-77-0

Benzenesulfonylfluoride, 2-chloro-6-[(2-chloro-4-nitrophenoxy)methyl]-

Cat. No.: B13344891
CAS No.: 30937-77-0
M. Wt: 380.2 g/mol
InChI Key: NXZVEPWPOFLJNT-UHFFFAOYSA-N
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Description

2-Chloro-6-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride is a complex organic compound characterized by the presence of chloro, nitro, phenoxy, and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride typically involves multiple steps. One common approach is the reaction of 2-chloro-4-nitrophenol with a sulfonyl fluoride derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like xylene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving crystallization and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The nitro group can be reduced to an amine, while the sulfonyl fluoride group can be involved in oxidation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for nitro group reduction and oxidizing agents like potassium permanganate (KMnO4) for sulfonyl fluoride oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the sulfonyl fluoride group can produce sulfonic acids .

Scientific Research Applications

2-Chloro-6-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Properties

CAS No.

30937-77-0

Molecular Formula

C13H8Cl2FNO5S

Molecular Weight

380.2 g/mol

IUPAC Name

2-chloro-6-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride

InChI

InChI=1S/C13H8Cl2FNO5S/c14-10-3-1-2-8(13(10)23(16,20)21)7-22-12-5-4-9(17(18)19)6-11(12)15/h1-6H,7H2

InChI Key

NXZVEPWPOFLJNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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